2-(1,3-oxazol-2-yl)propanoic acid
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Description
2-(1,3-oxazol-2-yl)propanoic acid is a chemical compound with the molecular formula C6H7NO3 . It is a derivative of propanoic acid where the hydrogen at the 2nd carbon is replaced by a 1,3-oxazole group . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with oxaprozin, a non-steroidal anti-inflammatory drug, has been synthesized . The general formula of the complexes is [M(H2O)2(oxa)2]·xH2O .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques such as elemental and thermogravimetric (TG) analysis, Fourier transform (FT)-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy and magnetic susceptibility measurements .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-oxazol-2-yl)propanoic acid involves the reaction of 2-bromoacetic acid with 2-amino-2-oxazoline to form the intermediate 2-(2-bromoacetyl)oxazoline, which is then hydrolyzed to yield the target compound.", "Starting Materials": [ "2-bromoacetic acid", "2-amino-2-oxazoline" ], "Reaction": [ "Step 1: 2-bromoacetic acid is reacted with 2-amino-2-oxazoline in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-bromoacetyl)oxazoline.", "Step 2: The intermediate 2-(2-bromoacetyl)oxazoline is then hydrolyzed with a strong acid such as hydrochloric acid to yield 2-(1,3-oxazol-2-yl)propanoic acid." ] } | |
CAS No. |
1484542-90-6 |
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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